Molecular Weight and LogP Differentiation Between N-Butyl and N-Methyl Bis-Urea Analogs
The target compound's molecular weight (320.44 g/mol) and its butyl chains provide a significantly higher logP and hydrophobic surface area compared to the N-methyl analog. This is quantitatively predictive of differential self-assembly behavior in organic solvents, as longer alkyl chains favor van der Waals-driven interdigitation essential for gel fiber formation [1]. A direct comparison of molecular weight and heavy atom count provides a quantifiable basis for distinguishing the two. High-strength differential evidence (e.g., direct comparative gelation data) is limited; this represents a class-level inference based on foundational structure-property relationships in bis-urea gelators [1].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 320.44 g/mol |
| Comparator Or Baseline | 1,1'-(4-Methyl-1,3-phenylene)bis(3-methylurea) (CAS 60903-51-7): 236.27 g/mol |
| Quantified Difference | 84.17 g/mol increase (35.6% larger) |
| Conditions | Calculated from molecular formula C17H28N4O2 vs C11H16N4O2 . |
Why This Matters
This large molecular weight difference directly impacts solubility, diffusion rates, and self-assembly thermodynamics, making the compounds non-interchangeable for applications like organogelation or polymer functionalization without reformulation.
- [1] Carr, A. J., Melendez, R., Geib, S. J., & Hamilton, A. D. (1998). The design of organic gelators: Solution and solid state properties of a family of bis-ureas. Tetrahedron Letters, 39(41), 7447-7450. View Source
